molecular formula C13H20N2 B13526204 Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine

Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine

Cat. No.: B13526204
M. Wt: 204.31 g/mol
InChI Key: FPVXXHXAEVLHQP-UHFFFAOYSA-N
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Description

Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethylamine chain. This structure is significant due to the presence of the pyrrolidine ring, which is known for its versatility in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds .

Scientific Research Applications

Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine is unique due to its specific combination of the pyrrolidine ring and the ethylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-2-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C13H20N2/c1-14-9-8-12-4-6-13(7-5-12)15-10-2-3-11-15/h4-7,14H,2-3,8-11H2,1H3

InChI Key

FPVXXHXAEVLHQP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(C=C1)N2CCCC2

Origin of Product

United States

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